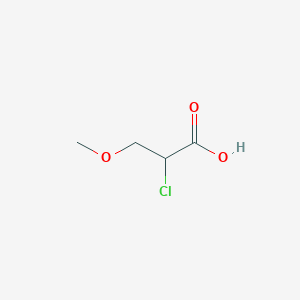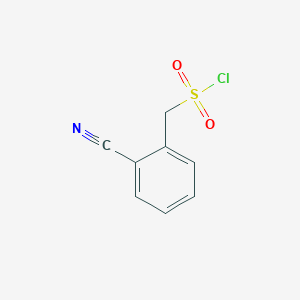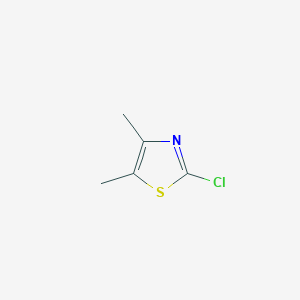
6-Cloro-1,8-naftiridin-2-amina
Descripción general
Descripción
6-Chloro-1,8-naphthyridin-2-amine is a heterocyclic compound with the molecular formula C8H6ClN3. It belongs to the class of naphthyridines, which are known for their diverse biological activities and photochemical properties
Aplicaciones Científicas De Investigación
6-Chloro-1,8-naphthyridin-2-amine has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
1,8-naphthyridines, a class of compounds to which 6-chloro-1,8-naphthyridin-2-amine belongs, have been reported to exhibit diverse biological activities . They are used in medicinal chemistry and materials science due to their wide applicability .
Mode of Action
It’s known that 1,8-naphthyridines interact with various biological targets, leading to changes in cellular processes . For instance, some 1,8-naphthyridines have been found to interact with metal ions, causing quenching of their fluorescence emission .
Biochemical Pathways
1,8-naphthyridines are known to interact with various biological targets and influence multiple biochemical pathways .
Pharmacokinetics
A series of substituted compounds similar to 6-chloro-1,8-naphthyridin-2-amine were synthesized and evaluated for their antimicrobial and anticancer activities .
Result of Action
Compounds similar to 6-chloro-1,8-naphthyridin-2-amine have shown promising antimicrobial and anticancer activities .
Action Environment
The synthesis and reactivity of 1,8-naphthyridines, a class of compounds to which 6-chloro-1,8-naphthyridin-2-amine belongs, have been studied .
Análisis Bioquímico
Biochemical Properties
6-Chloro-1,8-naphthyridin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to form complexes with metal ions, which can modulate the activity of metalloenzymes . Additionally, 6-Chloro-1,8-naphthyridin-2-amine can act as a ligand, binding to specific proteins and altering their conformation and function .
Cellular Effects
The effects of 6-Chloro-1,8-naphthyridin-2-amine on cellular processes are significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression . Furthermore, 6-Chloro-1,8-naphthyridin-2-amine can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 6-Chloro-1,8-naphthyridin-2-amine exerts its effects through several mechanisms. It can bind to biomolecules, such as DNA and proteins, influencing their structure and function . The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, 6-Chloro-1,8-naphthyridin-2-amine can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-1,8-naphthyridin-2-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-1,8-naphthyridin-2-amine is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 6-Chloro-1,8-naphthyridin-2-amine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, 6-Chloro-1,8-naphthyridin-2-amine can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .
Metabolic Pathways
6-Chloro-1,8-naphthyridin-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of nucleotides and amino acids . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . Additionally, 6-Chloro-1,8-naphthyridin-2-amine can affect the synthesis and degradation of biomolecules, further modulating cellular metabolism .
Transport and Distribution
Within cells and tissues, 6-Chloro-1,8-naphthyridin-2-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions . Additionally, 6-Chloro-1,8-naphthyridin-2-amine can be sequestered in organelles, affecting its overall distribution and activity .
Subcellular Localization
The subcellular localization of 6-Chloro-1,8-naphthyridin-2-amine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 6-Chloro-1,8-naphthyridin-2-amine may localize to the nucleus, where it can interact with DNA and transcription factors . Its presence in other organelles, such as mitochondria, can influence metabolic processes and cellular energy production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,8-naphthyridin-2-amine typically involves multicomponent reactions (MCR) and metal-catalyzed processes. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble Ir catalyst under air atmosphere .
Industrial Production Methods: Industrial production methods for 6-Chloro-1,8-naphthyridin-2-amine are not extensively documented. the use of scalable and eco-friendly synthetic routes, such as metal-catalyzed reactions and multicomponent reactions, is likely to be favored for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation can be used.
Cyclization Reactions: Reagents like PIDA (phenyliodine diacetate), TMSCF3 (trimethylsilyl trifluoromethanesulfonate), and CsF (cesium fluoride) are commonly employed.
Major Products:
Substitution Reactions: Products include various substituted 1,8-naphthyridines.
Cyclization Reactions: Products include 3- and 4-amino-1,8-naphthyridin-2(1H)-ones.
Comparación Con Compuestos Similares
Gemifloxacin: Contains the 1,8-naphthyridine core and is used as an antibiotic.
Other 1,8-Naphthyridines: These include compounds with diverse biological activities, such as antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory properties.
Uniqueness: 6-Chloro-1,8-naphthyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its chlorine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propiedades
IUPAC Name |
6-chloro-1,8-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTNMAMRFFNROU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=C(C=C21)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493123 | |
| Record name | 6-Chloro-1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64874-37-9 | |
| Record name | 6-Chloro-1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B1355479.png)

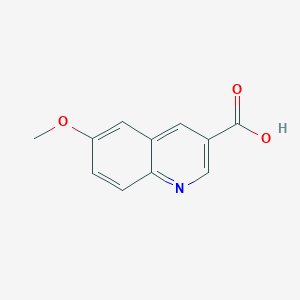
![1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone](/img/structure/B1355484.png)
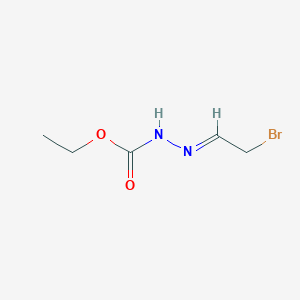
![Thiazolo[4,5-c]pyridin-2-amine](/img/structure/B1355487.png)


